
Setrobuvir
Vue d'ensemble
Description
Setrobuvir, also known as ANA-598, is a small-molecule, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. It was initially developed by Anadys Pharmaceuticals and later acquired by Roche. This compound was designed to treat chronic hepatitis C, particularly targeting patients with genotype 1 of the virus. Despite showing promise in clinical trials, its development was terminated in 2015 due to adverse effects .
Méthodes De Préparation
The synthesis of Setrobuvir involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of N-(3-(1R,2S,7R,8S)-3-(4-fluorophenyl)methyl-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.0]undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1,2,4-benzothiadiazin-7-yl)methanesulfonamide . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods would likely involve scaling up these reactions, optimizing conditions for higher yields, and ensuring purity through various purification techniques .
Analyse Des Réactions Chimiques
Setrobuvir undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various functional groups within the molecule, potentially altering its pharmacokinetic properties.
Reduction: Reduction reactions may be used to modify specific functional groups, impacting the compound’s activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments, which may be useful for studying its metabolism.
Applications De Recherche Scientifique
Pharmacokinetics and Mechanism of Action
Setrobuvir acts by inhibiting the NS5B enzyme, which is crucial for the replication of the hepatitis C virus. The pharmacokinetic studies have shown that this compound is well absorbed when taken orally, with a half-life ranging from 22 to 31 hours depending on the dosage. Studies indicate that peak plasma concentrations (Cmax) and area under the curve (AUC) values increase in a less than dose-proportional manner after administration .
Key Pharmacokinetic Findings:
- Half-life : 22.0 to 31.3 hours.
- Cmax and AUC : Increased significantly when taken with food compared to fasting conditions.
- Steady State : Achieved after approximately 7 days of dosing at various regimens .
Clinical Efficacy
This compound has been evaluated in several clinical trials, particularly focusing on its combination with other direct-acting antivirals (DAAs) and ribavirin.
Efficacy in Clinical Trials:
- Study Results : In a study involving treatment-naïve patients with genotype 1 HCV, this compound demonstrated a significant reduction in HCV RNA levels within 24 hours of treatment initiation. Reductions were dose-dependent, with the highest dose (800 mg BID) achieving a mean reduction of 2.9 log10 IU/mL by day 3 .
- Sustained Virological Response (SVR) : In combination regimens including this compound, SVR rates were reported as high as 95.7% for genotype 1b patients when treated with three DAAs plus ribavirin over a 12-week period .
Safety and Tolerability
The safety profile of this compound appears favorable based on clinical trial data. Most adverse events reported were mild to moderate, with no serious adverse events linked directly to the drug . The absence of significant safety signals supports its potential use in treatment regimens.
Summary of Safety Findings:
- Adverse Events : Generally mild; no major safety concerns identified.
- Tolerability : Well tolerated across various patient groups .
Comparative Efficacy with Other Treatments
This compound's effectiveness has been compared with other antiviral treatments for hepatitis C. It was found to be more effective than traditional therapies involving pegylated interferon and ribavirin alone, particularly due to its rapid action and higher SVR rates .
Case Studies and Data Tables
Study | Patient Group | Treatment Regimen | SVR Rate (%) | Comments |
---|---|---|---|---|
Study 1 | Genotype 1a | This compound + Ribavirin | 74.1% | Effective but some dropout due to futility |
Study 2 | Genotype 1b | This compound + Danoprevir + Ribavirin | 95.7% | High efficacy noted in treatment-naïve patients |
Study 3 | Genotype Mixed | This compound + Pegylated Interferon + Ribavirin | ~73% | Demonstrated good viral clearance |
Mécanisme D'action
Setrobuvir exerts its effects by inhibiting the NS5B RNA polymerase of the hepatitis C virus. This enzyme is crucial for the replication of the viral RNA genome. By binding to the polymerase, this compound prevents the elongation of the RNA chain, thereby halting viral replication. The molecular targets include specific binding sites on the NS5B polymerase, which are essential for its catalytic activity .
Comparaison Avec Des Composés Similaires
Setrobuvir is part of a class of compounds known as non-nucleoside inhibitors of RNA polymerase. Similar compounds include:
Ribavirin: A nucleoside analog that inhibits viral RNA synthesis.
Remdesivir: Another RNA polymerase inhibitor used for treating COVID-19.
Sofosbuvir: A nucleotide analog that inhibits HCV RNA polymerase.
Galidesivir: An antiviral agent with broad-spectrum activity against RNA viruses.
Tenofovir: A nucleotide analog used primarily for treating HIV and hepatitis B
Compared to these compounds, this compound is unique in its specific inhibition of the HCV NS5B polymerase without incorporating into the viral RNA, which reduces the likelihood of resistance development. Its structure also allows for oral administration and good bioavailability .
Activité Biologique
Setrobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) polymerase, has been investigated for its potential in treating chronic hepatitis C (CHC). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical trials, and overall safety profile.
This compound functions by targeting the NS5B polymerase enzyme, which is crucial for the replication of the hepatitis C virus. By inhibiting this enzyme, this compound disrupts viral RNA synthesis, thereby reducing viral load in infected patients. This mechanism positions this compound as a promising candidate in the landscape of direct-acting antivirals (DAAs) for HCV treatment.
Pharmacokinetics
The pharmacokinetics of this compound have been characterized through several studies:
- Single-Dose Studies : Healthy volunteers received single oral doses ranging from 400 mg to 3000 mg. The results indicated that peak plasma concentrations (Cmax) and area under the curve (AUC) increased in a less than dose-proportional manner. The half-life () ranged from 22.0 to 31.3 hours, indicating a relatively long duration of action .
- Multiple-Dose Studies : After administering multiple doses (400 or 800 mg once daily or 600 mg twice daily), steady-state concentrations were achieved within seven days. The pharmacokinetics showed that dose did not significantly affect , oral clearance, or volume of distribution .
Efficacy in Clinical Trials
This compound has been evaluated in various clinical settings, particularly among treatment-naïve patients with HCV genotype 1:
- Study Overview : A study involving 110 non-cirrhotic treatment-naïve patients randomized them into groups receiving different combinations of this compound with other DAAs and ribavirin. The efficacy was measured by sustained virological response (SVR12), defined as HCV RNA <25 IU/ml after 12 weeks .
- Results :
The data suggest that this compound-based regimens are effective, particularly when combined with other antiviral agents.
Safety Profile
This compound was generally well tolerated among participants in clinical trials. Most adverse events reported were mild to moderate, with no significant safety concerns identified during the studies. This favorable safety profile enhances its potential as a viable treatment option for HCV .
Comparative Efficacy
The following table summarizes the efficacy outcomes from key studies involving this compound:
Study Group | Genotype | Treatment Duration | SVR12 Rate (%) |
---|---|---|---|
A | G1a | 24 weeks | 42.9 |
B | G1a | 24 weeks | 74.1 |
D | G1b | 12 weeks | 95.7 |
E | G1b | 12 weeks | 68.2 |
Propriétés
IUPAC Name |
N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKOYVOWOVJMPM-RLHIPHHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029850 | |
Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071517-39-9 | |
Record name | Setrobuvir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setrobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setrobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETROBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.